D-Sorbitol-d2-2

Catalog No.
S15747319
CAS No.
M.F
C6H14O6
M. Wt
184.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-Sorbitol-d2-2

Product Name

D-Sorbitol-d2-2

IUPAC Name

(2R,3R,4R,5S)-1,1-dideuteriohexane-1,2,3,4,5,6-hexol

Molecular Formula

C6H14O6

Molecular Weight

184.18 g/mol

InChI

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m1/s1/i1D2

InChI Key

FBPFZTCFMRRESA-JRFFAVGLSA-N

SMILES

Array

Canonical SMILES

C(C(C(C(C(CO)O)O)O)O)O

Isomeric SMILES

[2H]C([2H])([C@H]([C@H]([C@@H]([C@H](CO)O)O)O)O)O

D-Sorbitol-d2-2 (CAS 1931877-14-3), specifically deuterated at the terminal C6 position (D-Sorbitol-6,6-d2), is a highly specialized stable isotope-labeled polyol . While it retains the exact physicochemical properties, solubility, and thermal stability of unlabeled D-sorbitol, its localized +2 Da mass shift provides a critical analytical advantage . In procurement and material selection, this compound is primarily sourced as a precision internal standard for LC-MS/MS bioanalysis and as a mechanistic probe in catalytic biomass valorization [1]. Its value lies in its ability to trace the specific fate of the C6 carbon during complex bond-cleavage or enzymatic oxidation events, a function that cannot be fulfilled by generic or uniformly labeled alternatives [1].

Generic substitution with unlabeled D-sorbitol or uniformly labeled D-sorbitol-d8 fails in advanced analytical and mechanistic workflows [1]. Unlabeled D-sorbitol is indistinguishable from endogenous biological background, rendering it useless as a mass spectrometry internal standard . Conversely, while fully deuterated D-sorbitol-d8 provides an adequate mass shift, it obscures site-specific reaction dynamics; during catalytic hydrogenolysis or enzymatic oxidation, a uniformly labeled tracer cannot pinpoint which specific C-C or C-H bonds are cleaved [1]. Procurement of the site-specific D-Sorbitol-d2-2 is therefore mandatory for researchers who need to track the exact metabolic or catalytic fate of the terminal C6 position without introducing kinetic isotope effects at the C2 oxidation site .

Site-Specific Tracing of C-C Bond Cleavage in Biomass Valorization

In the evaluation of transition-metal catalysts (e.g., Ru, Pt) for the hydrogenolysis of polyols to propylene glycol and ethylene glycol, D-Sorbitol-d2-2 enables exact mapping of C-C bond cleavage pathways [1]. Compared to uniformly labeled D-sorbitol-d8, which obscures the origin of specific hydrogen transfers, D-Sorbitol-d2-2 provides precise tracking of the C5-C6 cleavage products [1]. This site-specific labeling yields 100% positional certainty regarding the fate of the terminal carbon, enabling the calculation of localized kinetic isotope effects that are impossible to derive from unlabeled D-sorbitol [1].

Evidence DimensionPositional traceability of C-C bond cleavage products
Target Compound Data100% positional certainty for C6-derived fragments (retaining the D2 label)
Comparator Or BaselineUnlabeled D-sorbitol or D-sorbitol-d8 (0% site-specific traceability for C6)
Quantified DifferenceAbsolute differentiation of terminal carbon fate vs. bulk degradation
ConditionsRu-catalyzed hydrogenolysis to glycols at elevated temperatures and H2 pressures

Procurement of this specific isotopologue is mandatory for chemical engineers aiming to optimize catalyst selectivity by understanding exact bond-breaking sequences.

High-Fidelity LC-MS/MS Quantification in Metabolic Assays

For bioanalytical quantification of sorbitol accumulation—a key marker of aldose reductase activity—D-Sorbitol-d2-2 serves as a highly precise internal standard . It provides a +2 Da mass shift (m/z +2) that cleanly separates from the M+1 natural isotopic envelope of endogenous sorbitol [1]. Compared to unlabeled D-sorbitol, which suffers from total endogenous interference, the use of D-Sorbitol-d2-2 reduces background noise and allows for reproducible quantification (CV < 5%) of trace sorbitol levels in complex biological matrices .

Evidence DimensionSignal-to-noise ratio and quantitative precision (CV%)
Target Compound DataHigh precision (CV < 5%) with zero endogenous baseline interference
Comparator Or BaselineUnlabeled D-sorbitol (unquantifiable as an internal standard due to 100% endogenous overlap)
Quantified Difference+2 Da mass shift enabling baseline resolution in MS/MS
ConditionsLC-MS/MS analysis of tissue homogenates or biofluids

Essential for clinical and metabolic researchers who require a reliable, non-radioactive internal standard for accurate polyol pathway flux analysis.

Stable Mass Tagging in Sorbitol Dehydrogenase Assays

When studying the oxidation of sorbitol to fructose by sorbitol dehydrogenase (SDH), the position of the deuterium label dictates its utility [1]. D-Sorbitol-d2-2 (labeled at C6) retains its deuterium atoms during C2 oxidation, resulting in a stable +2 Da mass-shifted fructose product [1]. In contrast, D-Sorbitol-2-d1 loses its deuterium during the SDH-catalyzed oxidation, leading to a loss of the mass tag and introducing a primary kinetic isotope effect that alters the reaction rate [1]. D-Sorbitol-d2-2 thus provides a 100% stable mass tag for downstream metabolite tracking without artificially perturbing the SDH kinetic baseline [1].

Evidence DimensionDeuterium retention during SDH-catalyzed C2 oxidation
Target Compound Data100% retention of the D2 mass tag in the fructose product
Comparator Or BaselineD-Sorbitol-2-d1 (0% retention of the label upon oxidation)
Quantified DifferenceComplete preservation of the isotopic tracer vs. total loss
ConditionsIn vitro enzymatic conversion of sorbitol to fructose via SDH

Buyers designing multiplexed metabolic flux assays must select the C6-labeled variant to ensure the isotopic tag survives the first oxidation step in the polyol pathway.

Mechanistic Profiling of Biomass Upgrading Catalysts

Directly following from its site-specific traceability, D-Sorbitol-d2-2 is the ideal choice for chemical engineering studies tracing C-C and C-O bond cleavage pathways. It is used to elucidate the reaction mechanisms during the hydrogenolysis of polyols to value-added chemicals like propylene glycol and ethylene glycol over transition metal catalysts [1].

Targeted Metabolomics of the Polyol Pathway

Due to its clean +2 Da mass shift and lack of endogenous interference, this compound is highly recommended as a stable isotope internal standard in LC-MS/MS workflows. It is particularly suited for quantifying trace sorbitol levels in biological samples during studies of diabetic complications where aldose reductase activity is elevated .

Enzymatic Flux and Kinetic Isotope Effect (KIE) Studies

In biochemical assays evaluating sorbitol dehydrogenase activity, the C6-labeled variant is preferred over C2-labeled alternatives. It allows researchers to track downstream metabolites like fructose without losing the mass tag or artificially altering the reaction kinetics at the primary oxidation site .

XLogP3

-3.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

6

Exact Mass

184.09159165 Da

Monoisotopic Mass

184.09159165 Da

Heavy Atom Count

12

Dates

Last modified: 08-15-2024

Explore Compound Types